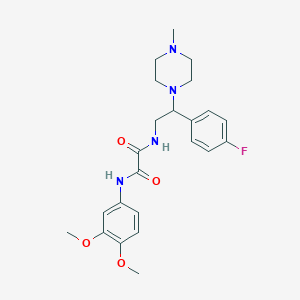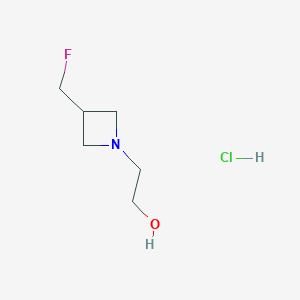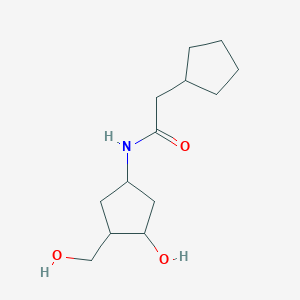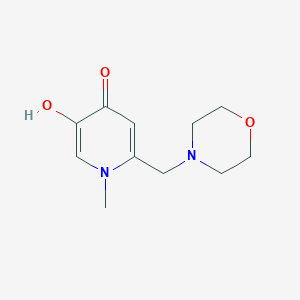
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, often referred to as HMP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. HMP is a compound with a pyridine ring and a morpholine ring connected by a methylene bridge. It has been studied for its potential use in the synthesis of biologically active compounds and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
HMP has been studied extensively in the fields of medicinal chemistry and drug development. It has been used as a starting material in the synthesis of a number of biologically active compounds, including antimalarial drugs, anti-inflammatory agents, and anti-cancer agents. Additionally, HMP has been studied for its potential use in the development of new drugs, as it can be used to modify existing drugs to make them more effective or to reduce their side effects.
Wirkmechanismus
The exact mechanism of action of HMP is still not fully understood. However, it is thought to work by interacting with certain proteins or enzymes in the body, which can lead to changes in the activity of these proteins or enzymes. This can lead to changes in the body’s biochemistry and physiology, which can have a therapeutic effect.
Biochemical and Physiological Effects
HMP has been studied for its potential use in the treatment of a number of diseases and conditions, including cancer, HIV, malaria, and inflammation. It has been shown to have anti-inflammatory, anti-cancer, and antimalarial effects in animal studies. Additionally, it has been shown to have an immunomodulatory effect, which means that it can modify the body’s immune system in order to reduce inflammation and fight off infections.
Vorteile Und Einschränkungen Für Laborexperimente
HMP is a relatively easy compound to synthesize in the laboratory, making it a good choice for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that HMP is a potent compound and should be handled with care. The use of protective equipment is recommended when working with HMP in the laboratory.
Zukünftige Richtungen
HMP has a wide range of potential applications in the field of medicinal chemistry and drug development. Future research may focus on exploring the potential of HMP as a starting material for the synthesis of new drugs, as well as its potential use in the development of new treatments for diseases and conditions. Additionally, further research may be conducted to better understand the mechanism of action of HMP and its effects on biochemical and physiological processes. Finally, research may be conducted to explore the potential of HMP as a therapeutic agent for a variety of diseases and conditions.
Synthesemethoden
HMP can be synthesized from a variety of starting materials, including morpholine and pyridine-2-carboxaldehyde. The reaction involves the condensation of the two compounds in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out at temperatures between 40-50°C and the product can be isolated as a white crystalline solid.
Eigenschaften
IUPAC Name |
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-8-11(15)10(14)6-9(12)7-13-2-4-16-5-3-13/h6,8,15H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKFSBVKXQTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)
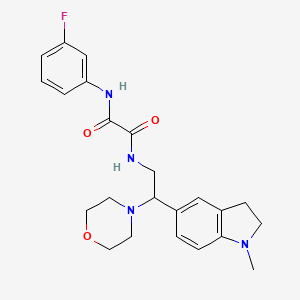
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)
![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)

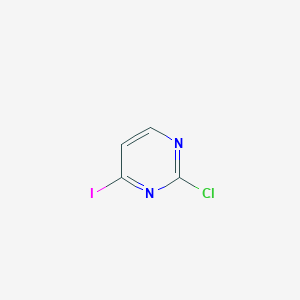
![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)
